3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione typically involves multi-step reactions. One common method includes the reaction of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the thiadiazole ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
Scientific Research Applications
3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: Research is ongoing to explore its use in drug development for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione involves its interaction with molecular targets and pathways within cells. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, it can disrupt the function of cellular membranes, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing heterocycle with potential medicinal applications
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
CAS No. |
648440-56-6 |
---|---|
Molecular Formula |
C16H26N4S4 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C16H26N4S4/c21-15-17-13(19-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-18-16(22)24-20-14/h1-12H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
DJURKVIKURVNMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NC(=S)SN1)CCCCCC2=NC(=S)SN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.